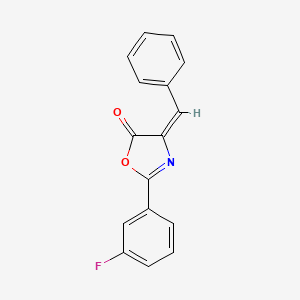

4-Benzylidene-2-(3-fluorophenyl)oxazol-5(4H)-one

Description

4-Benzylidene-2-(3-fluorophenyl)oxazol-5(4H)-one is a heterocyclic compound belonging to the azlactone class, characterized by a five-membered oxazolone core with a benzylidene group at position 4 and a 3-fluorophenyl substituent at position 2. Its synthesis typically involves a two-step Erlenmeyer-Plochl reaction, starting from hippuric acid derivatives and aromatic aldehydes under acidic conditions .

Properties

IUPAC Name |

(4E)-4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2/c17-13-8-4-7-12(10-13)15-18-14(16(19)20-15)9-11-5-2-1-3-6-11/h1-10H/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTOKLBYOCWFAC-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-2-(3-fluorophenyl)oxazol-5(4H)-one typically involves the condensation of benzaldehyde derivatives with 3-fluorophenylacetic acid in the presence of a dehydrating agent. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: Pd/C in the presence of hydrogen gas.

Substitution: NaOCH3 in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis of 4-Benzylidene-2-(3-fluorophenyl)oxazol-5(4H)-one

The synthesis of this compound typically involves the condensation of appropriate benzaldehydes with oxazolones. For instance, the reaction of 3-fluorobenzaldehyde with a suitable oxazolone can yield this compound. Various methods have been explored, including:

- Microwave-assisted synthesis : This method enhances reaction efficiency and yields while minimizing solvent use, aligning with green chemistry principles .

- One-pot synthesis : Researchers have developed protocols that allow for the synthesis of derivatives in a single reaction step, which simplifies the process and reduces time and resource consumption .

Antioxidant Activity

Research has shown that derivatives of this compound exhibit significant antioxidant properties. In vitro studies demonstrated that certain analogues effectively inhibited lipid peroxidation and influenced hepatic cytochrome P450 enzyme activity, suggesting their potential as antioxidant agents .

Antibacterial Properties

Several studies have investigated the antibacterial activities of oxazolone derivatives against various bacterial strains. For instance, compounds derived from this compound displayed promising activity against pathogens such as Escherichia coli and Bacillus subtilis, indicating their potential as antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research. Several derivatives have been synthesized and evaluated for cytotoxicity against cancer cell lines. For example, studies indicated that certain analogues exhibited significant cytotoxic effects, making them candidates for further development as anticancer drugs .

Potential Therapeutic Uses

Given its biological activities, this compound holds promise in various therapeutic applications:

- Antioxidants : Its ability to scavenge free radicals positions it as a potential therapeutic agent in diseases associated with oxidative stress.

- Antibacterial agents : The compound's efficacy against bacterial infections could lead to new treatments for antibiotic-resistant strains.

- Cancer therapeutics : The cytotoxic properties suggest potential use in cancer therapy, warranting further investigation into its mechanisms and effectiveness.

Table 1: Summary of Biological Activities

| Compound Derivative | Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|---|

| E1 | Antioxidant | Rat liver microsomes | |

| E3 | Anticancer | Various cancer cell lines | |

| E8 | Antibacterial | E. coli, B. subtilis |

Case Study: Antioxidant Properties Evaluation

In a study evaluating the antioxidant properties of various oxazolone derivatives, compound E3 was found to inhibit microsomal EROD activity by 89%, outperforming caffeine (85%) at the same concentration. This highlights its potential utility in pharmacological applications aimed at oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 4-Benzylidene-2-(3-fluorophenyl)oxazol-5(4H)-one would depend on its specific biological target. Generally, oxazolone derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Oxazol-5(4H)-one Derivatives

Antioxidant Activity

- 3d : The bromophenylsulfonyl group in 3d likely reduces antioxidant efficacy due to steric hindrance and increased hydrophobicity .

Antimicrobial Activity

- Target Compound : The 3-fluorophenyl group may offer moderate antibacterial activity, as seen in structurally similar derivatives .

- Brominated Analogues : Compounds with bromine (e.g., ’s derivatives) show superior antimicrobial potency due to stronger electrophilic interactions .

Antiproliferative and Toxicity Profiles

Notes:

- Toxicity : Fluorine contributes to moderate toxicity in the target compound, while bromine (3d) drastically increases lethality in D. magna .

Physicochemical and Mechanistic Insights

- Solubility : The target compound’s lower molecular weight (297.28 vs. 486.31 for 3d) suggests better aqueous solubility, critical for drug delivery .

- Mechanism : PASS analysis predicts kinase inhibition (PDGF-R, FAK2) as the primary anticancer mechanism, with fluorine enhancing target binding via polar interactions .

Biological Activity

4-Benzylidene-2-(3-fluorophenyl)oxazol-5(4H)-one, with the CAS number 89242-22-8, is a compound that has garnered interest for its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and other relevant biological activities based on recent research findings.

- Molecular Formula : C16H10FNO2

- Molecular Weight : 267.25 g/mol

- InChI Key : WXMCJKCMGAZBRY-ZROIWOOFSA-N

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The compound's effectiveness was evaluated using MIC and MBC tests against several microorganisms. The results are summarized in the following table:

| Microorganism | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|

| Escherichia coli ATCC 25922 | 0.4 | 12.5 |

| Pseudomonas aeruginosa ATCC 27853 | 0.2 | 12.5 |

| Staphylococcus aureus ATCC 25923 | 6.25 | 13.12 |

| Bacillus cereus PTCC 1015 | - | 0.05 |

| Candida albicans PTCC 5011 | 0.05 | 6.25 |

These findings indicate that the compound possesses both bacteriostatic and bactericidal effects, making it a candidate for further exploration in antimicrobial applications .

Cytotoxic Effects

In addition to its antimicrobial properties, the compound has shown cytotoxic effects on cancer cell lines, particularly MCF-7 breast cancer cells. When tested at concentrations of 0.01, 0.1, and 1 mg/ml, significant reductions in cell viability were observed, suggesting potential use as an anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell membranes and inhibit biofilm formation by affecting quorum-sensing mechanisms .

Case Studies

A case study highlighted the compound's ability to reduce the expression of the icaA gene associated with biofilm formation in Staphylococcus aureus. This reduction is crucial as biofilms contribute to antibiotic resistance and chronic infections .

Q & A

Q. Methodology :

Docking Studies : Use AutoDock Vina to predict binding affinity to targets (e.g., COX-2 or β-lactamases).

ADMET Prediction : SwissADME calculates bioavailability scores; the compound’s PSA (~65 Ų) suggests moderate blood-brain barrier penetration.

DFT Calculations : HOMO-LUMO gaps (~4.5 eV) correlate with stability against metabolic oxidation.

Case Study : Introducing a methoxy group at the benzylidene para position increased metabolic half-life (t) from 2.1 to 3.8 hours in murine models .

Data Contradiction Analysis

How should researchers address discrepancies in reported melting points or spectral data?

Example : Melting points range from 158–165°C across studies.

Root Causes :

- Polymorphism: Different crystal packing (e.g., monoclinic vs. triclinic) alters thermal properties.

- Solvent Traces: Residual DMF or acetic acid lowers observed mp.

Solutions : - Recrystallize from ethyl acetate/hexane (1:3) to obtain pure polymorphs.

- Use DSC to confirm phase transitions and TGA to check purity (>98% by mass loss) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.